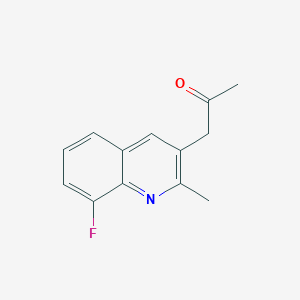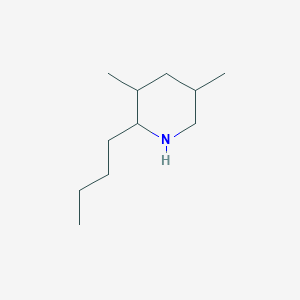
2-Butyl-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3,5-dimethylpiperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3,5-dimethylpiperidine typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using catalysts such as palladium or rhodium under hydrogenation conditions . Another method involves the reduction of 3,5-dimethylpyridine with lithium triethylborohydride .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using a trickle bed reactor with a Ru/C catalyst prepared by the impregnation method. This method involves in-situ H2 reduction and moderate oxidation to enhance catalytic activity .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-3,5-dimethylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium or rhodium.
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of fully saturated piperidine derivatives .
Scientific Research Applications
2-Butyl-3,5-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, piperidine derivatives generally interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 3,5-Dimethylpiperidine
- 2,6-Dimethylpiperidine
- Piperidine
Comparison: 2-Butyl-3,5-dimethylpiperidine is unique due to the presence of the butyl group at the 2-position, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives. This structural variation can result in different pharmacological properties and applications .
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-butyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C11H23N/c1-4-5-6-11-10(3)7-9(2)8-12-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
BQXUIERHZDWZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(CC(CN1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13249292.png)
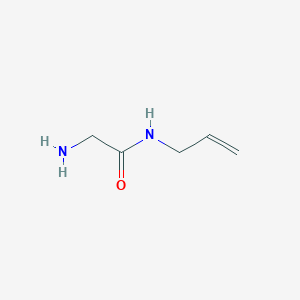
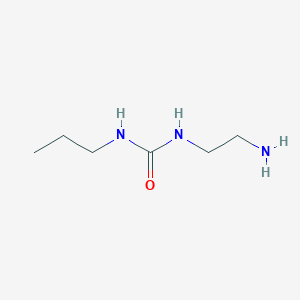
![2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B13249307.png)
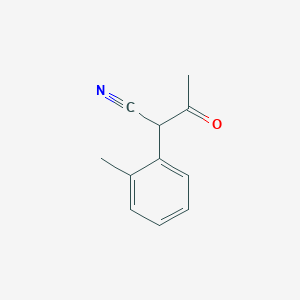
![2-[(Azetidin-3-yloxy)methyl]benzonitrile](/img/structure/B13249312.png)
![(2-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13249318.png)
![4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13249322.png)

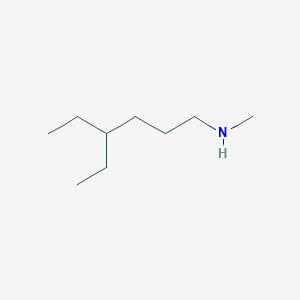
![3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13249342.png)

![{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13249362.png)
